molecular formula C16H12ClNO3 B1444350 Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate CAS No. 1245646-74-5

Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate

Cat. No. B1444350
M. Wt: 301.72 g/mol
InChI Key: GRTJZIYUVGAQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate, also known as Methyl 3-chloro-2-benzoate, is a synthetic compound used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. Methyl 3-chloro-2-benzoate has a molecular weight of 221.6 g/mol and a melting point of 140-142°C. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical studies.

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate, although not directly mentioned, can be inferred to have applications in the field of organic synthesis and chemical research, similar to its closely related compounds. Methyl-2-formyl benzoate, for instance, is known for its versatility as a bioactive precursor in the synthesis of compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an important structure and an excellent precursor for the search of new bioactive molecules due to its significant role in organic synthesis, highlighting its utility as a raw material for the preparation of medical products (S. Farooq & Z. Ngaini, 2019).

Environmental and Biocidal Applications

The use of chemicals for environmental preservation and as biocides is another area where derivatives of benzene compounds, akin to Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate, find application. Research into non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems, for instance, highlights the need for safer strategies to address membrane biofouling without causing harm to polyamide membranes or generating toxic disinfection byproducts. This review discusses the applicability of various non-oxidizing biocides, their antimicrobial efficiency, hazard levels, membrane compatibility, and their potential application in drinking water treatment, indicating a broad research interest in developing eco-friendly and effective biocidal solutions (Luiz H. Da-Silva-Correa et al., 2022).

Food Safety and Preservation

In the context of food safety and preservation, compounds like sodium benzoate, derived from benzoic acid which shares structural similarities with Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate, are extensively used. Sodium benzoate and potassium sorbate, for example, are critical for food and beverage preservation, balancing the need for effective preservation against safety concerns. The paper by Joseph D. Piper and P. Piper (2017) discusses the comprehensive safety profile of these agents, their reaction with other food components, and their application in clinical treatments, reflecting on the cautious approach needed when dealing with preservative agents in the food industry (Joseph D. Piper & P. Piper, 2017).

properties

IUPAC Name

methyl 3-(4-chloro-3-oxo-1H-isoindol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-21-16(20)10-4-2-6-12(8-10)18-9-11-5-3-7-13(17)14(11)15(18)19/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJZIYUVGAQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CC3=C(C2=O)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177540
Record name Methyl 3-(7-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate

CAS RN

1245646-74-5
Record name Methyl 3-(7-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245646-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(7-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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